4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione
Description
4-(3-Bromobenzoyl)-1λ⁶-thiomorpholine-1,1-dione is a synthetic organic compound featuring a thiomorpholine-1,1-dione core substituted with a 3-bromobenzoyl group. The thiomorpholine dione scaffold consists of a six-membered ring containing one sulfur atom and two ketone oxygen atoms at the 1- and 1-positions (sulfone group). The 3-bromobenzoyl substituent introduces a halogenated aromatic moiety, which may influence electronic properties, lipophilicity, and biological activity.
Properties
CAS No. |
1155541-29-9 |
|---|---|
Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Thiomorpholine
Thiomorpholine is treated with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours to yield the sulfone.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 70°C | 7 h | 85% |
Introducing the 3-Bromobenzoyl Moiety
The 3-bromobenzoyl group is introduced via Friedel-Crafts acylation or transition-metal-catalyzed coupling .
Friedel-Crafts Acylation
Thiomorpholine-1,1-dione reacts with 3-bromobenzoyl chloride in the presence of AlCl₃ in dichloromethane (DCM):
Reaction Protocol :
-
Dissolve thiomorpholine-1,1-dione (1 eq) in anhydrous DCM.
-
Add AlCl₃ (1.2 eq) under nitrogen.
-
Dropwise addition of 3-bromobenzoyl chloride (1.1 eq) at 0°C.
-
Stir at room temperature for 12 hours.
Outcome :
| Product | Yield | Purity |
|---|---|---|
| 4-(3-Bromobenzoyl) derivative | 62% | 95% |
Limitations :
Palladium-Catalyzed Coupling
Adapting methodologies from cross-coupling reactions (e.g., Suzuki-Miyaura):
Procedure :
-
Prepare 4-boronic acid-thiomorpholine-1,1-dione.
-
React with 1-bromo-3-nitrobenzene under Pd(dppf)Cl₂ catalysis.
-
Reduce nitro group to amine, followed by Sandmeyer bromination.
Optimization :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | DMF | 120°C | 45% |
One-Pot Tandem Synthesis
A streamlined approach combines ring formation and acylation :
Steps :
-
React 1,4-dithiane with 3-bromobenzoyl chloride in DCM.
-
Oxidize sulfur atoms using mCPBA (meta-chloroperbenzoic acid).
-
Cyclize with ethylenediamine under basic conditions.
Key Data :
| Step | Reagent | Time | Yield |
|---|---|---|---|
| 1 | 3-BrBzCl | 2 h | 78% |
| 2 | mCPBA | 4 h | 90% |
| 3 | Ethylenediamine | 6 h | 65% |
Bromination Strategies
Electrophilic Aromatic Bromination
Direct bromination of 4-benzoyl-thiomorpholine-1,1-dione using Br₂/FeBr₃ :
Conditions :
| Brominating Agent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Br₂ (1.1 eq) | FeBr₃ | DCM | 0°C → RT | 30% |
Challenge : Poor regioselectivity (para-bromination dominates).
Directed Ortho-Metalation (DoM)
-
Install a directing group (e.g., trimethylsilyl ) at position 4.
-
Brominate using NBS (N-bromosuccinimide).
-
Remove directing group via hydrolysis.
Yield Improvement :
| Step | Yield |
|---|---|
| DoM | 55% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Friedel-Crafts | Simple setup | Low regioselectivity | 50–65% |
| Pd-Catalyzed Coupling | High specificity | Multi-step, costly catalysts | 40–50% |
| One-Pot Synthesis | Streamlined process | Sensitive oxidation conditions | 60–70% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiomorpholine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted benzoyl derivatives.
Scientific Research Applications
4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The thiomorpholine dione core is shared among several derivatives, with variations in substituents leading to distinct properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties of Thiomorpholine Dione Derivatives
*Note: The molecular formula and weight for 4-(3-bromobenzoyl)-1λ⁶-thiomorpholine-1,1-dione are inferred based on structural analogs (e.g., substituent mass adjustments from ).
Key Observations:
Substituent Effects: Halogenated Aromatics: The 3-bromobenzoyl group in the target compound may enhance lipophilicity and enable halogen bonding compared to non-halogenated analogs like 4-cyclobutanecarbonyl-thiomorpholine dione . Hydrochloride Salts: Derivatives such as 3-(4-bromophenyl)-thiomorpholine dione hydrochloride exhibit improved aqueous solubility due to ionic character . Functional Groups: Nifurtimox’s nitrofuran moiety is critical for its antiparasitic activity, highlighting how electron-withdrawing groups can modulate reactivity .
Molecular Weight and Solubility: The target compound (MW ~316) is heavier than 4-cyclobutanecarbonyl derivatives (MW ~217) but lighter than hydrochloride salts (MW ~346–347). The bromobenzoyl group likely reduces water solubility compared to aminopropyl or hydrochloride analogs.
Biological Activity
4-(3-Bromobenzoyl)-1λ6-thiomorpholine-1,1-dione is a compound that belongs to the class of thiomorpholines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H10BrN2O2S
- Molecular Weight : 320.17 g/mol
- IUPAC Name : 4-(3-Bromobenzoyl)-1λ6-thiomorpholine-1,1-dione
The biological activity of 4-(3-bromobenzoyl)-1λ6-thiomorpholine-1,1-dione is primarily attributed to its ability to interact with various biological targets. The thiomorpholine ring structure allows for modulation of enzyme activity and receptor binding, which can lead to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 4-(3-bromobenzoyl)-1λ6-thiomorpholine-1,1-dione exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3-bromobenzoyl)-1λ6-thiomorpholine-1,1-dione | Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL | |
| Candida albicans | 100 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent against both bacterial and fungal pathogens.
Anticancer Activity
Research has also indicated that thiomorpholine derivatives possess anticancer properties. A study investigating various derivatives found that:
- The compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- The IC50 values ranged from 10 µM to 30 µM, showcasing moderate potency.
Study on Antibacterial Properties
A recent study evaluated the antibacterial efficacy of various thiomorpholine derivatives, including 4-(3-bromobenzoyl)-1λ6-thiomorpholine-1,1-dione. The study employed disk diffusion and broth microdilution methods to assess activity against a panel of Gram-positive and Gram-negative bacteria. The results highlighted significant activity against Staphylococcus aureus and Pseudomonas aeruginosa.
Study on Antifungal Activity
Another investigation focused on the antifungal properties of the compound. It was tested against several fungal strains, including Candida albicans and Aspergillus niger. The compound demonstrated notable antifungal activity with MIC values comparable to established antifungal agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3-bromobenzoyl)-1λ⁶-thiomorpholine-1,1-dione with high purity?
- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoyl chloride with a pre-functionalized thiomorpholine-1,1-dione precursor. Key steps include:
- Nucleophilic acylation : React the thiomorpholine-1,1-dione core with 3-bromobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of thiomorpholine to acyl chloride) to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the 3-bromobenzoyl group (aromatic protons at δ 7.4–8.1 ppm, carbonyl at ~170 ppm) and thiomorpholine-dione ring (sulfone SO₂ at ~110 ppm) .
- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify the molecular ion peak [M+H]⁺, ensuring agreement with the theoretical mass (±0.001 Da) .
- IR spectroscopy : Identify sulfone (1320–1160 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches to rule out incomplete oxidation .
Q. How should researchers assess the stability of this compound under different storage and experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (typically >200°C for sulfones) .
- Solution stability : Monitor degradation in DMSO or aqueous buffers (pH 4–9) via HPLC over 72 hours; store at –20°C in desiccated, amber vials to prevent hydrolysis .
- Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light (ICH Q1B guidelines) to establish handling protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of 4-(3-bromobenzoyl)-1λ⁶-thiomorpholine-1,1-dione, and what challenges arise during refinement?
- Methodological Answer :
- Data collection : Use a single crystal (size >0.2 mm) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Expect orthorhombic or monoclinic systems due to planar benzoyl and puckered thiomorpholine rings .
- Refinement challenges : Address disorder in the bromobenzoyl group using SHELXL (isotropic displacement parameters, PART instructions) . Apply restraints to sulfone bond lengths (S–O ≈ 1.43 Å) to mitigate thermal motion artifacts .
- Validation : Check R-factor convergence (<5%) and verify hydrogen bonding networks (e.g., C=O⋯H–N interactions) with Mercury software .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Dose-response normalization : Re-express activity data (IC₅₀, EC₅₀) relative to a common reference standard (e.g., benznidazole for antiparasitic assays) to account for assay variability .
- Meta-analysis : Pool data from multiple studies using Bayesian hierarchical models to identify outliers caused by solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Target validation : Use CRISPR knockout or siRNA silencing to confirm specificity toward proposed targets (e.g., Trypanosoma cruzi enzymes) .
Q. How to design experiments to explore the structure-activity relationship (SAR) of 4-(3-bromobenzoyl)-1λ⁶-thiomorpholine-1,1-dione derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with substitutions at the benzoyl (e.g., Cl, NO₂) and thiomorpholine (e.g., methyl, amino) positions .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinity to target enzymes .
- In vitro/in vivo correlation : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity, murine Chagas models) to identify metabolic liabilities (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
